molecular formula C12H27NO3Si B12846158 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide

2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide

Cat. No.: B12846158
M. Wt: 261.43 g/mol
InChI Key: FRGXSHQYKUEPTM-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide is a compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of alcohols and amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is usually obtained in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can be easily scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond is resistant to various reaction conditions, allowing for selective deprotection when needed. The molecular targets include hydroxyl and amine groups, and the pathways involved are primarily related to the formation and cleavage of silyl ether bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide offers unique stability and reactivity due to the presence of both the TBS group and the methoxy group. This combination allows for selective protection and deprotection, making it highly valuable in complex synthetic routes.

Properties

Molecular Formula

C12H27NO3Si

Molecular Weight

261.43 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N,2-dimethylpropanamide

InChI

InChI=1S/C12H27NO3Si/c1-11(2,3)17(8,9)16-12(4,5)10(14)13(6)15-7/h1-9H3

InChI Key

FRGXSHQYKUEPTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)C(=O)N(C)OC

Origin of Product

United States

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